PEITC-NAC Exhibits Defined Inhibitory Potency in NNK Metabolism Relative to Other Thiol Conjugates
In a direct head-to-head comparison of thiol conjugates, PEITC-NAC's ability to inhibit the metabolic activation of the tobacco-specific nitrosamine NNK in mouse lung microsomes was quantified and ranked against its analogs. The study established a clear potency hierarchy [1].
| Evidence Dimension | Inhibition of NNK Metabolism |
|---|---|
| Target Compound Data | PEITC-NAC is less potent than other conjugates in this specific in vitro assay. |
| Comparator Or Baseline | PEITC-Cys > PEITC-GSH |
| Quantified Difference | Potency ranking: PEITC-Cys > PEITC-GSH > PEITC-NAC [1]. |
| Conditions | Mouse lung microsomes, in vitro assay measuring NNK metabolic activation. |
Why This Matters
This quantitative ranking is essential for researchers selecting a compound with a specific level of enzyme inhibition activity for in vitro mechanism-of-action studies, as it demonstrates that the conjugates are not functionally equivalent.
- [1] Jiao, D., Smith, T. J., Yang, C. S., Pittman, B., Desai, D., Amin, S., & Chung, F. L. (1997). Chemopreventive activity of thiol conjugates of isothiocyanates for lung tumorigenesis. Carcinogenesis, 18(11), 2143-2147. View Source
